molecular formula C10H12N2O B1669453 Cotinine CAS No. 486-56-6

Cotinine

Katalognummer: B1669453
CAS-Nummer: 486-56-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: UIKROCXWUNQSPJ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

Cotinine is formally designated as (5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one under IUPAC conventions. Its molecular formula, C₁₀H₁₂N₂O , reflects a bicyclic structure comprising a pyrrolidinone ring fused to a pyridine moiety. The compound’s systematic name emphasizes its stereochemical configuration at the pyrrolidinone ring’s chiral center (C5) and the positional attachment of substituents.

Parameter Value Source
IUPAC Name (5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.219 g/mol

Stereochemical Configuration and Enantiomeric Forms

This compound exists as two enantiomers: (S)-(-)-cotinine (the predominant form derived from nicotine) and (R)-(+)-cotinine (a minor, synthetic variant). The (S)-enantiomer’s stereochemistry arises from the methyl group’s axial orientation relative to the pyrrolidinone ring, whereas the (R)-enantiomer adopts an equatorial configuration.

Key Stereochemical Features:
  • Chirality : The C5 atom serves as the stereogenic center, with the methyl group and pyridine ring arranged in a trans configuration in the (S)-enantiomer.
  • Enantiomeric Purity : Pure (S)-cotinine exhibits an optical rotation of -20° to -22° (c=1 in ethanol), while (R)-cotinine shows a positive rotation of +20° to +22° .
  • Biological Relevance : The (S)-enantiomer demonstrates greater affinity for nicotinic acetylcholine receptors (nAChRs) compared to the (R)-form, influencing its pharmacological activity.
Comparative Enantiomer Data:
Property (S)-Cotinine (R)-Cotinine
Optical Rotation -20° to -22° (ethanol) +20° to +22° (ethanol)
nAChR Affinity High Low
Metabolic Clearance Slower (rabbits) Faster (rabbits)

Data synthesized from metabolic studies in rabbits and dogs.

Crystallographic Data and Solid-State Properties

This compound’s solid-state properties are critical for its stability and analytical characterization.

Physical Properties:
Property Value Source
Melting Point 34–41°C
Boiling Point 145–147°C (3 mmHg) / ~250°C (atmospheric)
Refractive Index 1.5505–1.5555
Flash Point >110°C
Crystal Structure:

While direct crystallographic data for this compound is limited, structural analogs and computational models reveal:

  • Pyrrolidinone-Pyridine Linkage : A single bond connects the pyrrolidinone’s C5 atom to the pyridine ring’s C3 position.
  • Intramolecular Hydrogen Bonding : The pyrrolidinone carbonyl group forms a hydrogen bond with the pyridine nitrogen in certain conformations.
  • Conformational Flexibility : Gas-phase studies indicate two low-energy conformers with distinct pyridine ring orientations relative to the pyrrolidinone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

This compound’s NMR spectra provide detailed insights into its electronic environment and structural features.

Nucleus Chemical Shift (ppm) Assignment Multiplicity Source
¹H 1.94–2.61 Pyrrolidinone CH₂ groups Multiplet
7.78–8.51 Pyridine aromatic protons Doublet/Triplet
¹³C 29.75–32.54 Pyrrolidinone CH₂ carbons Singlet
139.29–151.07 Pyridine carbons Singlet
181.42 Pyrrolidinone carbonyl carbon Singlet

Key peaks: The pyrrolidinone carbonyl carbon at δ 181.42 ppm is diagnostic.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) of this compound reveal characteristic fragmentation patterns:

m/z Fragment Abundance (%) Source
176 Molecular ion [M]+ 100
134 Pyrrolidinone ring + methyl 45
105 Pyridine fragment 30

The base peak at m/z 176 corresponds to the intact molecular ion.

Infrared Spectroscopy (IR)

While IR data is not explicitly detailed in available sources, key absorptions are anticipated:

  • Carbonyl Stretch : ~1700 cm⁻¹ (pyrrolidinone C=O)
  • C=N Stretch : ~1600 cm⁻¹ (pyridine ring)
  • C–H Bending : ~1450 cm⁻¹ (pyrrolidinone CH₂ groups)

Eigenschaften

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047576
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

210-211 °C at 6 mm Hg
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous oil

CAS No.

486-56-6
Record name Cotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cotinine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cotinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5161X06LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cotinine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7805
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vorbereitungsmethoden

In Vivo Metabolic Conversion of Nicotine to this compound

The predominant route for this compound formation occurs via the enzymatic metabolism of nicotine in mammalian systems. This two-step process involves cytochrome P450 2A6 (CYP2A6)-mediated oxidation followed by aldehyde oxidase activity. Initially, CYP2A6 catalyzes the oxidation of nicotine’s pyrrolidine ring, generating the intermediate nicotine-Δ¹´(5´)-iminium ion. This iminium ion exists in equilibrium with 5´-hydroxynicotine, which is subsequently oxidized by aldehyde oxidase to yield this compound.

In vivo studies in rats demonstrate that approximately 60% of administered nicotine undergoes conversion to this compound, with peak plasma concentrations achieved within 1.5 hours post-administration. The metabolic half-life of this compound (5–9 hours) significantly exceeds that of nicotine (20–70 minutes), underscoring its utility as a stable biomarker. Interspecies variations in this compound pharmacokinetics have been observed, with murine models showing strain-dependent differences in this compound clearance rates.

In Vitro Enzymatic Synthesis

Laboratory-scale this compound production often replicates hepatic metabolic pathways using microsomal preparations or recombinant enzymes. Key parameters for optimizing in vitro synthesis include:

  • Enzyme Selection : Recombinant CYP2A6 expressed in bacterial or insect cell systems provides higher catalytic activity compared to liver microsomes.
  • Cofactor Requirements : NADPH serves as an essential electron donor for CYP2A6 activity, while aldehyde oxidase functions independently of cofactors.
  • Reaction Conditions : Optimal pH ranges between 7.4–7.8, with temperatures maintained at 37°C to mimic physiological conditions.

A representative in vitro protocol involves incubating nicotine (1 mM) with CYP2A6 (50 nM) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4) for 30 minutes, followed by the addition of aldehyde oxidase (0.1 U/mL) for an additional 60 minutes. Liquid chromatography-mass spectrometry (LC-MS) analyses typically confirm this compound yields exceeding 40% under these conditions.

Extraction and Isolation from Biological Matrices

Sample Preparation and Digestion

Efficient this compound extraction from biological tissues requires enzymatic digestion to liberate analyte molecules from cellular matrices. A validated protocol for human gingival samples employs subtilisin A (10 mg in 15 mL TRIS buffer, pH 7.4) to digest 50–100 mg tissue specimens at 56°C for 60 minutes. Centrifugation at 3,000 rpm for 10 minutes separates the aqueous phase containing this compound from particulate debris.

Liquid-Liquid Extraction (LLE) Optimization

The extraction efficiency of this compound depends critically on solvent polarity and pH adjustment:

Table 1: Solvent Systems for this compound Extraction

Solvent Composition (v/v) Extraction Efficiency (%)
Diethyl ether/dichloromethane/hexane 82 ± 3.1
Ethyl acetate/chloroform 76 ± 2.8
n-Butanol/toluene 68 ± 4.2

Data adapted from PMC11650890.

Optimal recovery (82%) is achieved using a quaternary solvent system comprising diethyl ether, dichloromethane, n-hexane, and n-amyl alcohol (50:30:20:0.5 v/v). Prior to LLE, sample pH is adjusted to 9.0–9.5 using 1 M sodium carbonate to ensure this compound remains in its non-ionized form.

Chromatographic Purification

Final purification employs reversed-phase ultra-performance liquid chromatography (UPLC) with the following parameters:

Table 2: UPLC Conditions for this compound Isolation

Parameter Specification
Column BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 10 mM ammonium formate
Mobile Phase B Acetonitrile
Gradient Program 5–30% B over 4 minutes
Flow Rate 0.3 mL/min
Column Temperature 45°C
Detection MS/MS (m/z 177 → 80)

This method achieves baseline separation of this compound from nicotine and other alkaloids within 5 minutes, with a limit of quantification (LOQ) of 0.5 ng/mL.

Analytical Validation of this compound Preparation

Calibration and Linearity

A ten-point calibration curve spanning 0.5–2500 ng/mL demonstrates excellent linearity (R² = 0.998) for this compound in aqueous matrices. Quality control samples at 1.0, 10.0, and 100.0 ng/mL show intra-day precision (RSD < 8%) and accuracy (92–107%).

Recovery and Matrix Effects

Mean recovery rates from spiked gingival tissue samples range from 85–93%, with matrix effects suppressed to <15% through the use of isotopic internal standards (this compound-d3 and nicotine-d4).

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cotinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Wasserstoffgas, Palladium auf Kohlenstoff.

    Lösungsmittel: Wasser, Ethanol, Aceton.

Hauptprodukte:

    3-Hydroxycotinin: Durch Oxidation gebildet.

    Nikotin: Durch Reduktion gebildet.

Wissenschaftliche Forschungsanwendungen

Neuroactive Effects

Cotinine exhibits significant neuroactive properties, influencing various neurotransmitter systems. Research indicates that this compound can cross the blood-brain barrier and interact with nicotinic acetylcholine receptors (nAChRs) as well as non-nAChRs in the nervous system. These interactions can lead to several behavioral and physiological effects:

  • Cognitive Enhancement : Studies have shown that this compound may improve memory and cognitive functions. For instance, Echeverria et al. (2011) demonstrated that this compound administration in a mouse model of Alzheimer's disease prevented memory loss and reduced amyloid plaque burden, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Mood Regulation : this compound has been linked to alleviating symptoms of depression. Research indicates that it enhances synaptic activity in brain regions associated with mood regulation, which may help in treating conditions like post-traumatic stress disorder (PTSD) and depression .

Cardiovascular and Endocrine Effects

This compound's effects extend to the cardiovascular and endocrine systems:

  • Cardiovascular Health : Some studies suggest that this compound may have protective cardiovascular effects, potentially reducing the risk of heart disease associated with smoking .
  • Endocrine Modulation : this compound has been observed to influence hormone levels and metabolic processes, indicating its role in endocrine system regulation .

Immune System Interaction

This compound also appears to modulate immune responses. Research has indicated that it may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Neurodegenerative Diseases

This compound's ability to enhance cognitive function positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanisms include:

  • Reduction of Amyloid Plaques : this compound has been shown to decrease amyloid plaque formation in animal models of Alzheimer's disease, which is crucial for slowing disease progression .
  • Neuroprotection : By enhancing synaptic plasticity and connectivity in the brain, this compound may offer neuroprotective benefits against cognitive decline .

Psychiatric Disorders

The potential of this compound in managing psychiatric disorders is supported by various studies:

  • Depression and Anxiety : this compound's influence on neurotransmitter systems suggests it could serve as an adjunctive treatment for depression and anxiety disorders. Animal studies have demonstrated improved outcomes in memory tests and reduced stress responses following this compound administration .
  • Post-Traumatic Stress Disorder : Given its effects on mood regulation and cognitive function, this compound may help mitigate symptoms associated with PTSD, providing a new avenue for treatment .

Smoking Cessation Support

Interestingly, this compound may also play a role in smoking cessation efforts:

  • Self-Medication Hypothesis : Individuals with mental health issues often smoke as a form of self-medication. Understanding this compound's beneficial effects could lead to new strategies for helping these individuals quit smoking while managing their psychiatric symptoms effectively .

Case Study 1: Cognitive Function Improvement in Alzheimer's Model

In a study conducted by Echeverria et al. (2011), Tg6799 mice treated with this compound showed significant improvements in working memory tasks compared to control groups. The treatment reduced amyloid plaque burden by 50%, demonstrating this compound's potential as a therapeutic agent against Alzheimer's disease.

Case Study 2: Depression Alleviation in PTSD Models

Research at the Bay Pines VA Medical Center indicated that this compound administration led to improved memory performance and decreased depressive symptoms in mice subjected to stress protocols. The results suggest that this compound could be beneficial for veterans suffering from PTSD-related cognitive impairments .

Wirkmechanismus

Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). It binds to these receptors, activating and desensitizing them, though with much lower potency compared to nicotine. This compound has been shown to facilitate memory, cognition, and emotional responses. It also acts as an antidepressant and reduces cognitive impairment associated with diseases and stress-induced dysfunction .

Vergleich Mit ähnlichen Verbindungen

Table 1: Nicotine vs. This compound

Property Nicotine This compound
Structure Pyrrolidine + pyridine Lactam (oxidized pyrrolidine)
Half-life ~2 hours ~16–20 hours
Receptor Interaction nAChR activation nAChR desensitization
Neuroprotection Moderate (limited by side effects) High (reduced toxicity)
Biomarker Utility Short-term exposure Long-term exposure

N-Nitrosonornicotine (NNN)

  • Structural Similarities : Both this compound and NNN share a pyridine ring and similar pKa (~3.1), enabling comparable interactions in molecularly imprinted polymers (MIPs) .
  • Functional Differences: NNN, a tobacco-specific nitrosamine (TSNA), contains a nitrosamine group linked to carcinogenicity. This compound lacks this group, explaining its non-carcinogenic profile . In MIP extraction, both achieve high recoveries (>85%) at pH 6–8 due to shared ionization sites, but NNN’s recovery is superior in TSNA-specific cartridges .

Anabasine and Nornicotine

  • Anabasine: A minor tobacco alkaloid with a piperidine ring. Detection rates in urine are lower (7.9% in non-smokers vs. 65.8–88% for this compound) .
  • Nornicotine: A demethylated nicotine derivative. Both nornicotine and this compound are structurally altered forms of nicotine, but this compound’s lactam structure reduces its bioactivity in smooth muscle relaxation assays .

Table 2: Environmental Presence of Nicotine and this compound

Matrix Nicotine:this compound Ratio Significance
Surface Water 7.61 Indicates nicotine degradation to this compound
Biota 2.39 Reflects bioaccumulation differences
Wastewater 6.3 Tracks population-level tobacco use

Analytical Challenges and Methodologies

This compound’s structural similarity to nicotine complicates separation in analytical assays:

  • HPLC with Ionic Liquids: Ionic liquids (e.g., 1-ethyl-3-methylimidazolium) improve peak resolution by suppressing silanol interactions in acidic mobile phases .
  • Immunoassays: ELISA and RIA show strong correlation (r = 0.97) for serum this compound, but ELISA is faster (4.5 hours vs. 48 hours) .
  • LC-MS/MS : Provides higher sensitivity (limit of detection: 0.015 ng/mL) compared to ELISA, critical for low-concentration samples .

Clinical and Environmental Implications

  • Health Correlations: Fatty Liver Disease: Serum this compound >150 ng/mL correlates with elevated fatty liver index (FLI) in active smokers . Kidney Stones: Log2-transformed serum this compound >5.206 ng/mL (≈37 ng/mL) increases kidney stone risk non-linearly .
  • Secondhand Smoke (SHS): this compound levels in non-smokers reflect SHS exposure more accurately than self-reports, with geometric means differing significantly between exposed and unexposed groups .

Table 3: this compound Thresholds and Health Outcomes

Condition This compound Threshold Risk Change
Smoking vs. NRT Use <150 ng/mL Lower FLI in NRT users
Frailty in Elderly >14 ng/mL Higher frailty risk
Hearing Loss (Obese) Tertile 3 vs. Tertile 1 High-PTA threshold increase: +0.049

Biologische Aktivität

Cotinine, the primary metabolite of nicotine, has garnered significant attention due to its pharmacological properties and biological activities. This article provides a comprehensive overview of this compound's biological activity, including its effects on the central nervous system, its potential therapeutic applications, and its role as a biomarker for tobacco exposure.

Pharmacokinetics and Distribution

This compound is known to penetrate the blood-brain barrier (BBB), with studies indicating significant accumulation in the brain following administration. For instance, research shows that this compound reaches peak levels in the brain within 20-60 minutes after subcutaneous administration, with a half-life ranging from 20-30 minutes in mice to approximately 350 minutes in rats . The influx rate of this compound through the BBB is estimated to be about 0.5-0.7 ng per second per gram of brain tissue, which is notably higher than that of nicotine .

Biological Activity

1. Nicotinic Acetylcholine Receptor Binding:

This compound exhibits nicotine-like activity but with lower potency. It binds to nicotinic acetylcholine receptors (nAChRs), demonstrating varying affinities depending on the tissue type. For example, in bovine chromaffin cells, this compound showed significantly lower affinity compared to nicotine, indicating that while it can activate these receptors, its effects are less pronounced .

2. Effects on Locomotor Activity:

Studies have indicated that this compound can influence locomotor activity. Low doses have been associated with reduced locomotion in experimental models, suggesting potential impacts on motor function and behavior .

3. Therapeutic Potential:

Recent findings suggest that this compound may offer therapeutic benefits beyond its role as a nicotine metabolite. For instance, this compound has been linked to improvements in psychiatric symptoms and cognitive functions. In animal models of Alzheimer's disease, this compound treatment resulted in decreased amyloid plaque load and enhanced cognitive performance . This positions this compound as a potential candidate for further research into neuroprotective therapies.

Case Study: this compound and Lung Cancer Risk

A nested case-control study examined the relationship between serum this compound levels and lung cancer risk among smokers. Results indicated that higher serum this compound levels were significantly associated with an increased odds ratio (OR) for lung cancer, reinforcing the notion that this compound serves as an effective biomarker for assessing tobacco-related health risks .

Table: Summary of this compound's Biological Effects

Biological Effect Description Reference
BBB PenetrationSignificant accumulation in brain tissues post-administration; half-life varies by species
nAChR BindingLower potency compared to nicotine; binds with varying affinities across different tissues
Locomotor ActivityLow doses can reduce locomotion in experimental models
Lung Cancer RiskHigher serum this compound levels correlate with increased lung cancer risk among smokers
Neuroprotective EffectsPotential reduction in amyloid plaque load and cognitive improvements in Alzheimer's models

Q & A

Q. How is cotinine validated as a biomarker for tobacco smoke exposure in epidemiological studies?

this compound is validated using criteria established by Benowitz: (1) specificity to tobacco smoke (minimal confounding sources), (2) detectability via sensitive methods like gas-liquid chromatography , (3) consistent emission across tobacco products, and (4) correlation with toxicant intake. Analytical validation includes comparing this compound levels in serum, urine, or dried blood spots against self-reported exposure, adjusting for creatinine to account for urine dilution .

Q. What methodological considerations are critical when measuring this compound in pediatric populations?

Pediatric studies require non-invasive sampling (e.g., urine or saliva) and age-adjusted cutoffs for environmental tobacco smoke (ETS) exposure. For example, urinary this compound thresholds ≤2.14 ng/mL may indicate passive exposure . Studies must control for secondhand smoke (SHS) sources, including household tobacco use and emerging products like heated tobacco (HTP) .

Q. How do researchers address variability in urine concentration when quantifying urinary this compound?

Creatinine adjustment is standard to normalize for urine dilution. Protocols recommend using commercial creatinine assay kits with rigorous quality control (e.g., linearity checks and inter-assay precision ≤10%) . Studies like NHANES III apply creatinine-corrected this compound to classify exposure levels .

Q. What are the advantages and limitations of using serum versus urinary this compound in large cohort studies?

Serum this compound provides direct systemic exposure measurement but requires venipuncture, limiting feasibility in children. Urinary this compound is less invasive but necessitates creatinine adjustment. Dried blood spots offer a compromise, enabling stable storage and transport .

Q. How is this compound integrated into randomized controlled trials (RCTs) evaluating smoking cessation interventions?

RCTs use this compound as a primary outcome to objectively measure nicotine reduction. For example, cluster RCTs employ CONSORT guidelines, with urinary this compound assays conducted at baseline and follow-up. Training protocols for self-help groups ensure standardized data collection .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing non-linear relationships between this compound and health outcomes?

Log-linear models are preferred for low-level ETS exposure, where cognitive deficits (e.g., reading/math scores) show steeper declines at this compound levels <1 ng/mL . For skewed data, categorization (e.g., tertiles or clinical cutoffs) is advised over continuous models, with sensitivity analyses using transformed data .

Q. How do researchers reconcile discrepancies in this compound’s reported half-life (15–40 hours) when designing longitudinal studies?

Variability arises from metabolic differences (e.g., CYP2A6 polymorphism) and exposure patterns. Pharmacokinetic models with repeated measures can account for intra-individual variation. Studies like NHANES III use single-timepoint this compound but validate against self-reported smoking duration .

Q. What strategies mitigate confounding when linking this compound to metabolic outcomes like HbA1c?

Multivariable regression adjusts for sociodemographic factors (e.g., poverty, education), lead levels, and iron status (ferritin). This compound ≥3 ng/mL is associated with a 5% HbA1c increase, independent of self-reported smoking . Sensitivity analyses exclude active smokers to isolate ETS effects .

Q. How do biomarker-based studies address misclassification bias compared to self-reported smoking data?

this compound objectively identifies smokers denying tobacco use (e.g., this compound ≥3 ng/mL) and quantifies passive exposure. Studies like NHANES III exclude participants with this compound >15 ng/mL to focus on ETS . Discordance analyses compare biomarker vs. questionnaire data to refine exposure categories .

Q. What analytical frameworks are used to assess low-dose this compound effects in sensitive populations (e.g., pregnant women)?

Prenatal studies use dried blood spots with high-sensitivity assays (detection limits ≤0.1 ng/mL). Nonlinear mixed-effects models evaluate dose-response relationships, while counterbalanced designs control for time-dependent confounders. Ethical protocols ensure sample integrity during transport (e.g., dry ice shipping) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cotinine
Reactant of Route 2
Cotinine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.